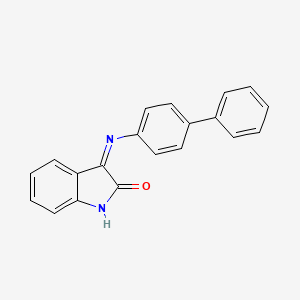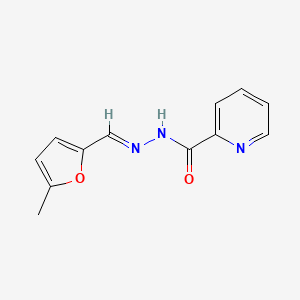
N,N'-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis(2,3,4-trimethoxybenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis(2,3,4-trimethoxybenzamide) is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thioxanthene core and multiple methoxy groups, contributing to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis(2,3,4-trimethoxybenzamide) typically involves multi-step organic reactions. The process begins with the preparation of the thioxanthene core, followed by the introduction of the dioxido groups. The final step involves the attachment of the trimethoxybenzamide moieties. Common reagents used in these reactions include thionyl chloride, methanol, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis(2,3,4-trimethoxybenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxido groups back to thioxanthene.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can regenerate the thioxanthene core.
Wissenschaftliche Forschungsanwendungen
N,N’-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis(2,3,4-trimethoxybenzamide) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N’-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis(2,3,4-trimethoxybenzamide) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and influencing various biochemical pathways. The presence of methoxy groups enhances its ability to penetrate biological membranes, increasing its efficacy in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-(ethane-1,2-diyl)bis(benzamides)
- N,N’-(hexane-1,6-diyl)bis(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide
Uniqueness
N,N’-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis(2,3,4-trimethoxybenzamide) stands out due to its unique thioxanthene core and multiple methoxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in fields requiring specific interactions with biological molecules.
Eigenschaften
Molekularformel |
C33H32N2O10S |
|---|---|
Molekulargewicht |
648.7 g/mol |
IUPAC-Name |
N-[10,10-dioxo-6-[(2,3,4-trimethoxybenzoyl)amino]-9H-thioxanthen-3-yl]-2,3,4-trimethoxybenzamide |
InChI |
InChI=1S/C33H32N2O10S/c1-40-24-13-11-22(28(42-3)30(24)44-5)32(36)34-20-9-7-18-15-19-8-10-21(17-27(19)46(38,39)26(18)16-20)35-33(37)23-12-14-25(41-2)31(45-6)29(23)43-4/h7-14,16-17H,15H2,1-6H3,(H,34,36)(H,35,37) |
InChI-Schlüssel |
BZBNUTKKLIPQHU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2=CC3=C(CC4=C(S3(=O)=O)C=C(C=C4)NC(=O)C5=C(C(=C(C=C5)OC)OC)OC)C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11664925.png)

![N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11664936.png)
methanone](/img/structure/B11664939.png)
![N'-[(Z)-(3-Bromophenyl)methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide](/img/structure/B11664940.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11664945.png)
![Ethyl 2-({[3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11664953.png)

![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664965.png)
![N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine](/img/structure/B11664968.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664987.png)
![3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664993.png)
![N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B11665014.png)
